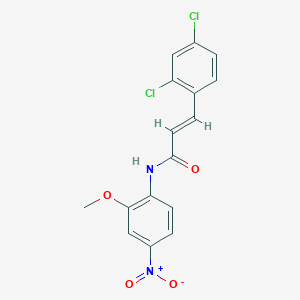
(2E)-3-(2,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is an organic compound belonging to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a dichlorophenyl group and a methoxy-nitrophenyl group, which can impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of Substituents: The dichlorophenyl and methoxy-nitrophenyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Condensation Reactions: Utilizing catalysts to increase yield and efficiency.
Purification Processes: Techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of new functional groups on the aromatic rings.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the behavior of enamides in various chemical reactions.
Biology
Biological Activity Studies: Potential use in studying the biological activity of enamides and their derivatives.
Medicine
Drug Development: Exploration of its potential as a pharmacophore in drug design and development.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the dichlorophenyl and methoxy-nitrophenyl groups can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2,4-dichlorophenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide: Similar structure but with a hydroxy group instead of a methoxy group.
(2E)-3-(2,4-dichlorophenyl)-N-(2-methoxy-4-aminophenyl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Substituent Effects: The specific combination of dichlorophenyl and methoxy-nitrophenyl groups imparts unique chemical properties.
Reactivity: The compound’s reactivity can differ significantly from its analogs due to the electronic and steric effects of its substituents.
Properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O4/c1-24-15-9-12(20(22)23)5-6-14(15)19-16(21)7-3-10-2-4-11(17)8-13(10)18/h2-9H,1H3,(H,19,21)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUXLKGVROUVEE-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}-2-propanol hydrochloride](/img/structure/B5386190.png)
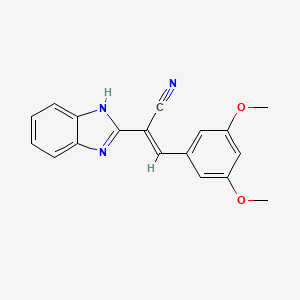
![3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone](/img/structure/B5386209.png)
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5386211.png)
![6-methyl-3-(pyridin-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5386213.png)
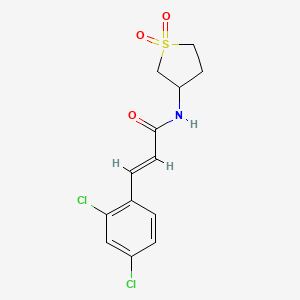
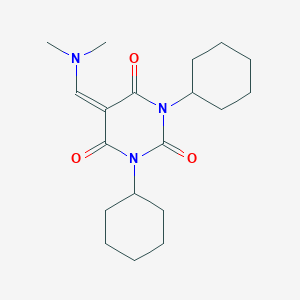
![1-(1,2-dimethyl-1H-indol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5386233.png)
![N-(cyclopropylmethyl)-N-[(2,4-dimethoxy-3-methylphenyl)methyl]propan-1-amine](/img/structure/B5386246.png)
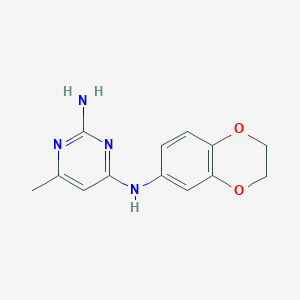
![1-[(sec-butylamino)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5386269.png)
![4-(2-methoxyphenoxy)-1-[(3E)-3-pentenoyl]-4-piperidinecarboxylic acid](/img/structure/B5386276.png)
![11-(2-Methoxyphenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B5386284.png)
![(3R,4R)-1-(6-aminopyrimidin-4-yl)-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol](/img/structure/B5386287.png)
